Polar Surface Area and Hydrogen‑Bonding Capacity Differentiate the [b,e]‑Fused Scaffold from the [b,f]‑Fused Analog
The target compound exhibits a polar surface area (PSA) of 58.89 Ų, placing it in a physicochemical space that balances passive membrane diffusion with aqueous solubility . The closest commercial analog, 2-hydroxy-7,10-dimethyldibenz[b,f][1,4]oxazepin-11(10H)-one, contains the same hydrogen‑bond donor/acceptor count but differs in ring fusion geometry; the [b,e] scaffold of the target compound alters the spatial orientation of the hydroxyl and carbonyl groups relative to the lipophilic gem‑dimethyl region, creating a different three‑dimensional electrostatic profile [1]. This shift in polar surface distribution can affect recognition by biological targets and transporters, making the two compounds non‑interchangeable in permeability‑limited assays.
| Evidence Dimension | Topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | 58.89 Ų (computed) |
| Comparator Or Baseline | 2-Hydroxy-7,10-dimethyldibenz[b,f][1,4]oxazepin-11(10H)-one: TPSA not explicitly reported in public sources; identical HBD/HBA count but different scaffold geometry |
| Quantified Difference | Scaffold-level difference in polar surface distribution; numerical TPSA for comparator unavailable from public sources |
| Conditions | Computed molecular property; Chemsrc physicochemical panel ; comparator structure confirmed via J-GLOBAL database [1] |
Why This Matters
Even when TPSA values are numerically similar, differences in three‑dimensional polar surface distribution can alter passive permeability and efflux transporter recognition, directly impacting intracellular exposure in cell‑based assays.
- [1] J-GLOBAL Database. 2-Hydroxy-7,10-dimethyldibenz[b,f][1,4]oxazepin-11(10H)-one, CAS 140413-01-0, J-GLOBAL ID: 200907016659681076. View Source
